Cyclohexyl 2,4-difluorophenyl ketone
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Overview
Description
Cyclohexyl 2,4-difluorophenyl ketone is a chemical compound that belongs to the class of aryl ketones. It is characterized by the presence of a cyclohexyl group attached to a 2,4-difluorophenyl ketone moiety. This compound is utilized in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl 2,4-difluorophenyl ketone can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and functional group tolerant, making it a preferred method for synthesizing aryl ketones.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl 2,4-difluorophenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Substituted aryl ketones with various functional groups.
Scientific Research Applications
Cyclohexyl 2,4-difluorophenyl ketone has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexyl 2,4-difluorophenyl ketone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites on enzymes, altering their activity, or interacting with receptors to modulate cellular responses .
Comparison with Similar Compounds
Cyclohexyl 2,4-difluorophenyl ketone can be compared with other aryl ketones such as:
- Cyclohexyl phenyl ketone
- Cyclohexyl 4-fluorophenyl ketone
- Cyclohexyl 3,5-difluorophenyl ketone
Uniqueness: The presence of two fluorine atoms on the phenyl ring of this compound imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring specific reactivity patterns .
Biological Activity
Cyclohexyl 2,4-difluorophenyl ketone (CFK) is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of CFK, examining its mechanisms of action, applications in scientific research, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its cyclohexyl group attached to a 2,4-difluorophenyl moiety through a carbonyl (ketone) functional group. The presence of fluorine atoms significantly influences the compound's reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C13H12F2O |
Molecular Weight | 234.23 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of CFK is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can act as both an inhibitor and activator of enzymes, depending on the structural context and the nature of the target. The proposed mechanisms include:
- Enzyme Inhibition : CFK may bind to active sites on enzymes, altering their catalytic activity.
- Receptor Interaction : The compound can modulate cellular responses by interacting with various receptors.
These interactions are critical for understanding CFK's potential therapeutic applications, particularly in pharmacology.
Antibacterial Activity
Research has demonstrated that CFK exhibits significant antibacterial properties. A study evaluated its effectiveness against several bacterial strains using the agar well diffusion method. Notably, CFK showed comparable antibacterial activity to standard reference drugs like ciprofloxacin against Salmonella typhi.
- Tested Strains :
- Gram-positive: Staphylococcus aureus, Bacillus subtilis
- Gram-negative: Escherichia coli, Salmonella typhi
The results indicated that CFK could be a promising candidate for developing new antibacterial agents .
Antioxidant Activity
In addition to its antibacterial properties, CFK has been assessed for its antioxidant capabilities. Compounds derived from similar structures have shown significant antioxidant activity through various assays, suggesting that CFK might also possess this beneficial property .
Case Studies
- Antibacterial Efficacy :
-
Pharmacological Applications :
- Research highlighted CFK's role in pharmaceutical applications due to its vasodilating effects. This property can be beneficial for treating conditions like hypertension, showcasing the compound's versatility in medicinal chemistry .
Properties
IUPAC Name |
cyclohexyl-(2,4-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYJFIBXMBVVRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642611 |
Source
|
Record name | Cyclohexyl(2,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-54-5 |
Source
|
Record name | Cyclohexyl(2,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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